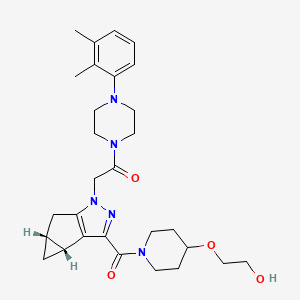

Ido-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H39N5O4 |

|---|---|

Molecular Weight |

521.7 g/mol |

IUPAC Name |

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[(2R,4R)-9-[4-(2-hydroxyethoxy)piperidine-1-carbonyl]-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]ethanone |

InChI |

InChI=1S/C29H39N5O4/c1-19-4-3-5-24(20(19)2)31-10-12-32(13-11-31)26(36)18-34-25-17-21-16-23(21)27(25)28(30-34)29(37)33-8-6-22(7-9-33)38-15-14-35/h3-5,21-23,35H,6-18H2,1-2H3/t21-,23-/m1/s1 |

InChI Key |

AUNDCQZYBPUZKC-FYYLOGMGSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C([C@@H]5C[C@@H]5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C4=C(C5CC5C4)C(=N3)C(=O)N6CCC(CC6)OCCO)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Ido-IN-15, a Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ido-IN-15 is a highly potent, small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion, leading to the suppression of T-cell mediated anti-tumor responses. By inhibiting IDO1, this compound aims to restore immune function and enhance the efficacy of cancer immunotherapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) with a half-maximal inhibitory concentration (IC50) of less than 0.51 nM.[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine. This process is a central component of the kynurenine pathway.

In the context of oncology, tumor cells and other cells within the tumor microenvironment can upregulate IDO1 expression. This increased IDO1 activity leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The rapid consumption of tryptophan in the local tumor microenvironment starves proliferating T-cells, which are highly sensitive to tryptophan levels. This deprivation leads to the activation of the General Control Nonderepressible 2 (GCN2) stress kinase, resulting in T-cell anergy and apoptosis.

-

Accumulation of Kynurenine Metabolites: The enzymatic breakdown of tryptophan produces kynurenine and its derivatives, which act as signaling molecules. These metabolites can induce the differentiation of naïve T-cells into regulatory T-cells (Tregs) and promote the apoptosis of effector T-cells, further contributing to an immunosuppressive milieu.

By potently inhibiting IDO1, this compound blocks the degradation of tryptophan, thereby preventing both the depletion of this essential amino acid and the accumulation of immunosuppressive kynurenine metabolites. This action is hypothesized to restore the proliferative and effector functions of anti-tumor T-cells, rendering the tumor more susceptible to immune-mediated destruction.

Quantitative Data

The publicly available data for this compound is currently limited. The following table summarizes the key potency metric.

| Parameter | Value | Source |

| IDO1 IC50 | < 0.51 nM | [1] |

Further research is required to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

Signaling Pathways and Experimental Workflows

IDO1-Mediated Immune Suppression Signaling Pathway

The following diagram illustrates the canonical IDO1 signaling pathway that is targeted by this compound.

General Experimental Workflow for IDO1 Inhibitor Screening

The following diagram outlines a typical workflow for the initial in vitro screening and characterization of IDO1 inhibitors like this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are representative methodologies for key experiments in the evaluation of IDO1 inhibitors.

Recombinant Human IDO1 Enzymatic Assay (for IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the recombinant IDO1 enzyme to each well and incubate for a short period at room temperature.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA to each well.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add DMAB reagent to each well. This reagent reacts with the kynurenine produced to form a yellow-colored product.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and engagement of the target in a more physiologically relevant system.

Materials:

-

HeLa or other suitable human cancer cell line known to express IDO1 upon stimulation

-

Interferon-gamma (IFN-γ)

-

Cell culture medium

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reagents for kynurenine detection (as in the enzymatic assay)

-

96-well cell culture plate

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce the expression of IDO1.

-

Add the test compound at various concentrations to the appropriate wells.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Detect the concentration of kynurenine in the supernatant using the TCA and DMAB method described in the enzymatic assay protocol.

-

Determine the IC50 value of the test compound in the cellular environment.

Conclusion

This compound is a potent inhibitor of IDO1, a key immuno-oncology target. Its mechanism of action is centered on the reversal of the immunosuppressive effects of tryptophan catabolism within the tumor microenvironment. While early data indicates high potency, further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on IDO1 inhibitors and related cancer immunotherapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of late 2025. It is not intended as a substitute for professional medical advice, diagnosis, or treatment.

References

The Discovery and Synthesis of Ido-IN-15: A Technical Guide for Researchers

Ido-IN-15 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is a critical component of immune escape in cancer, making IDO1 a promising target for novel immunotherapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

This compound was discovered and developed by Merck, Sharp & Dohme Corp., as detailed in their patent application WO 2020/112581 A1.[1] This patent discloses a series of novel substituted piperazine amide compounds as potent IDO1 inhibitors.[1][2] The invention of these compounds, including this compound, represents a significant advancement in the search for small molecule immunomodulators for the treatment of cancer and other diseases where the IDO1 pathway is implicated.[1][3] The inventors credited in the patent are Clausen, D.; Chen, P.; Fradera, X.; Guo, L.; Han, Y.; He, S.; Huang, X.; Kozlowski, J.; Li, G.; Martinot, T. A.; Pasternak, A.; Verras, A.; Xiao, L.; Yu, W.; Zhang, R.; and Ye, F.[2]

Quantitative Biological Data

This compound has demonstrated high potency in both enzymatic and cellular assays. It is crucial to distinguish between these two types of assays, as they provide different insights into the inhibitor's activity.

| Parameter | Value | Assay Type | Reference |

| IC50 | < 0.51 nM | Cellular (HeLa cells with IFNγ) | [2] |

| IC50 | 127 nM | Enzymatic | [4] |

Note: The significant difference between the cellular and enzymatic IC50 values may be attributed to various factors such as cell permeability, off-target effects within the cellular environment, or different assay conditions.

IDO1 Signaling Pathway and Mechanism of Action

IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[2] This depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create an immunosuppressive microenvironment that allows tumor cells to evade the host's immune system.[5] By inhibiting IDO1, this compound blocks this pathway, thereby restoring T-cell function and enhancing anti-tumor immunity.

IDO1 Signaling Pathway and Inhibition by this compound.

Synthesis of this compound

The synthesis of this compound, a substituted piperazine amide, is detailed in the patent application WO 2020/112581 A1. While the specific, step-by-step protocol for this compound is contained within the full patent document, the general synthesis of related piperazine amides often involves the coupling of a substituted piperazine with a carboxylic acid derivative. The following diagram illustrates a generalized synthetic workflow for this class of compounds.

Generalized Synthetic Workflow for Piperazine Amide IDO1 Inhibitors.

Experimental Protocols

The biological activity of this compound was characterized using established in vitro assays. The following are detailed methodologies for typical enzymatic and cellular IDO1 inhibition assays.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

-

Reagents and Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid for detection of kynurenine

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add the test compound (this compound) at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet precipitated proteins.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

IDO1 Cellular Inhibition Assay (HeLa cells)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

-

Reagents and Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Interferon-gamma (IFNγ) to induce IDO1 expression

-

Test compound (this compound) dissolved in DMSO

-

Reagents for kynurenine detection as described in the enzymatic assay.

-

-

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Add the test compound (this compound) at various concentrations to the cells. Include a vehicle control (DMSO).

-

Incubate for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay.

-

Determine the IC50 value of the test compound in the cellular environment.

-

Workflow for IDO1 Inhibition Assays.

References

- 1. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Substituted Piperazine Amide Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2020127200A1 - Heterocyclic derivatives, pharmaceutical compositions and their use in the treatment, amelioration or prevention of cancer - Google Patents [patents.google.com]

Ido-IN-15: A Technical Overview of a Potent IDO1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance. Its overexpression in various cancers allows tumors to evade the immune system, making it a prime target for cancer immunotherapy. Ido-IN-15 has emerged as a highly potent inhibitor of IDO1. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols relevant to its evaluation. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the known attributes of the compound and provides generalized protocols for assessing IDO1 inhibitors, offering a framework for its further investigation.

Introduction to IDO1 and its Role in Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine. This process has profound implications for the immune system. The depletion of tryptophan in the local microenvironment can arrest the proliferation of effector T cells, which are crucial for anti-tumor immunity. Furthermore, the accumulation of downstream metabolites, collectively known as kynurenines, can induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.

Many tumors exploit this pathway to create an immunosuppressive microenvironment, thereby facilitating their growth and survival. The inhibition of IDO1 is therefore a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, such as checkpoint inhibitors.

This compound: A Potent IDO1 Inhibitor

This compound is a small molecule inhibitor of the IDO1 enzyme. Publicly available data on this compound is currently limited, primarily originating from chemical supplier datasheets.

Biochemical Potency

The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the IDO1 enzyme.

| Compound | Target | IC50 (nM) | CAS Number |

| This compound | IDO1 | < 0.51 | 2433886-87-2 |

Table 1: Biochemical Potency of this compound.[1]

This sub-nanomolar potency suggests that this compound is a highly effective inhibitor of the IDO1 enzyme in a biochemical context.

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound is directed at the IDO1 enzyme, which is a central node in a significant immunomodulatory pathway.

Caption: IDO1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

While specific protocols for this compound are not publicly available, the following sections describe generalized, standard assays used to characterize IDO1 inhibitors. These protocols can serve as a template for the evaluation of this compound.

IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.

Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine by IDO1, which is then converted to kynurenine. The concentration of kynurenine is measured, often by spectrophotometry or HPLC.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Ascorbic acid and methylene blue (cofactors)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

p-dimethylaminobenzaldehyde (DMAB) in acetic acid (for colorimetric detection)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add serial dilutions of this compound (or vehicle control) to the wells of a 96-well plate.

-

Add the recombinant IDO1 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Generalized Workflow for an IDO1 Enzymatic Inhibition Assay.

Cellular IDO1 Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SK-OV-3) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is quantified.

Materials:

-

Human cancer cell line (e.g., HeLa, SK-OV-3)

-

Cell culture medium and supplements

-

Recombinant human IFN-γ

-

Test compound (this compound) dissolved in DMSO

-

Reagents for kynurenine detection (as in the enzymatic assay)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound (or vehicle control).

-

Incubate for a further 24-72 hours.

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant using the TCA and DMAB method described in the enzymatic assay, or by HPLC.

-

Determine the cellular EC50 value.

In Vivo Efficacy Studies

No in vivo efficacy data for this compound has been identified in the public domain.

A general approach to assessing the in vivo efficacy of an IDO1 inhibitor would involve using a syngeneic tumor model in immunocompetent mice.

Principle: The inhibitor is administered to tumor-bearing mice, and its effect on tumor growth, the tumor microenvironment, and systemic immune responses is evaluated.

Animal Model:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line known to express IDO1 or to induce IDO1 in the host (e.g., B16-F10 melanoma, CT26 colon carcinoma).

Procedure:

-

Implant tumor cells subcutaneously or orthotopically into the mice.

-

Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound).

-

Administer this compound at various doses and schedules (e.g., daily oral gavage).

-

Monitor tumor growth by caliper measurements.

-

At the end of the study, collect tumors and blood for pharmacodynamic and immunological analysis.

Endpoints:

-

Tumor growth inhibition (TGI)

-

Survival analysis

-

Measurement of kynurenine and tryptophan levels in plasma and tumor tissue (Kyn/Trp ratio) as a pharmacodynamic biomarker of IDO1 inhibition.

-

Immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in CD8+ T cells, Tregs, etc.

Pharmacokinetic Studies

No pharmacokinetic data for this compound has been identified in the public domain.

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Procedure:

-

Administer this compound to animals (e.g., mice, rats) via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at various time points post-dosing.

-

Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters.

Key Parameters:

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

-

Maximum concentration (Cmax): The highest observed plasma concentration.

-

Time to maximum concentration (Tmax): The time at which Cmax is reached.

-

Area under the curve (AUC): The total drug exposure over time.

-

Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the IDO1 enzyme, as evidenced by its sub-nanomolar IC50 value. This positions it as a promising candidate for further investigation as a cancer immunotherapy agent. However, a comprehensive understanding of its therapeutic potential is currently hampered by the lack of publicly available data on its cellular activity, in vivo efficacy, and pharmacokinetic properties.

Future research should focus on:

-

Publishing the detailed synthesis and characterization of this compound.

-

Conducting and reporting on in-depth cellular assays to confirm its on-target effects and assess any off-target activities.

-

Performing preclinical in vivo studies in relevant cancer models to evaluate its anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies.

-

Characterizing its full pharmacokinetic profile to enable appropriate dose and schedule selection for further development.

The generation and dissemination of this data will be crucial for the scientific community to fully evaluate the potential of this compound as a next-generation immuno-oncology therapeutic.

References

The Role of Potent IDO1 Inhibitors in Tryptophan Metabolism: A Technical Guide

Disclaimer: Initial research on the specific compound "Ido-IN-15" yielded limited publicly available data beyond its identification as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with a half-maximal inhibitory concentration (IC50) of less than 0.51 nM. To provide a comprehensive technical guide as requested, this document will focus on a well-characterized and clinically evaluated IDO1 inhibitor, Epacadostat (INCB024360) , as a representative example of a potent compound in this class. The principles, pathways, and experimental methodologies discussed are broadly applicable to the study of potent IDO1 inhibitors.

Introduction: The Critical Role of IDO1 in Tryptophan Metabolism and Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] This pathway is the primary route for tryptophan degradation in mammals.[2] In normal physiological conditions, IDO1 plays a crucial role in immune homeostasis and tolerance.[3] However, in the context of cancer, IDO1 is frequently overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[4][5]

This overexpression leads to two key events that facilitate tumor immune evasion:

-

Tryptophan Depletion: The accelerated catabolism of tryptophan by IDO1 depletes this essential amino acid in the tumor microenvironment. T-cells, which are critical for anti-tumor immunity, are highly sensitive to tryptophan levels. Depletion of tryptophan can lead to T-cell cycle arrest and anergy.[1]

-

Kynurenine Accumulation: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites. These metabolites are not inert byproducts; they actively suppress the immune system by inducing the differentiation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the function of effector T-cells and natural killer (NK) cells.[1][6]

The dual effect of tryptophan starvation and kynurenine accumulation creates a highly immunosuppressive tumor microenvironment, allowing cancer cells to escape immune surveillance and proliferate.[3] Therefore, inhibiting the enzymatic activity of IDO1 has emerged as a promising therapeutic strategy in oncology.[4][7]

Mechanism of Action of Potent IDO1 Inhibitors: The Case of Epacadostat

Epacadostat is a potent and selective inhibitor of the IDO1 enzyme.[8][9] It acts as a competitive inhibitor, binding to the active site of the IDO1 enzyme and preventing the binding of its substrate, L-tryptophan.[10] This blockade of the enzyme's catalytic activity leads to a reversal of the immunosuppressive effects mediated by IDO1. By inhibiting IDO1, Epacadostat:

-

Restores Tryptophan Levels: Prevents the depletion of tryptophan in the tumor microenvironment, thereby supporting the proliferation and effector function of anti-tumor T-cells.

-

Reduces Kynurenine Production: Decreases the concentration of immunosuppressive kynurenine metabolites, which in turn reduces the activation of Tregs and MDSCs.[10]

The ultimate outcome of IDO1 inhibition by Epacadostat is the restoration of an immune-active tumor microenvironment, rendering the tumor more susceptible to immune-mediated destruction. This mechanism of action makes IDO1 inhibitors like Epacadostat particularly suitable for combination therapies with other immunotherapies, such as immune checkpoint inhibitors.[7]

Quantitative Data for Epacadostat

The potency and efficacy of Epacadostat have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/Cell Line | Assay Type | Reference(s) |

| IC50 | ~10 nM | Human | Cellular Assay | [9][11] |

| 71.8 nM | Human | Biochemical Assay | [9] | |

| 52.4 nM | Mouse | Cellular Assay (mIDO1-transfected HEK293/MSR cells) | [9] | |

| 3.4 nM | Human | Cellular Assay (OCI-AML2 cells) | [8] | |

| 17.63 nM | Human | Cellular Assay (SKOV-3 cells) | [6] | |

| In Vivo IC50 | ~70 nM | Human | Population Pharmacodynamic Model | [12] |

| EC50 | 23.83 nM | Human | Cellular Assay (SKOV-3 cells, for IDO1 protein expression increase) | [13] |

Table 1: In Vitro Potency of Epacadostat

| Study Type | Animal Model | Dose | Effect on Kynurenine Levels | Reference(s) |

| Preclinical | CT26 tumor-bearing Balb/c mice | 100 mg/kg (oral, twice daily for 12 days) | Equivalent suppression in plasma, tumors, and lymph nodes. | [9][11] |

| Preclinical | Naive C57BL/6 mice | 50 mg/kg (oral) | >50% suppression of plasma kynurenine for at least 8 hours. | [9][11] |

| Clinical (Phase 1) | Patients with advanced solid malignancies | ≥100 mg (oral, twice daily) | Near maximal inhibition of IDO1 activity, with >80-90% reduction in plasma kynurenine. | [14] |

| Clinical (Phase 2) | Patients with advanced sarcoma | Not specified | No significant changes in serum kynurenine levels observed. | [15] |

| Clinical (Retrospective Analysis) | Patients in combination studies with anti-PD-1 | 100 mg (oral, twice daily) | Failed to normalize kynurenine to healthy control levels. | [16] |

Table 2: In Vivo Effects of Epacadostat on Kynurenine Levels

Experimental Protocols

The characterization of potent IDO1 inhibitors like Epacadostat involves a series of standardized in vitro and in vivo experiments.

In Vitro IDO1 Enzyme Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of the IDO1 enzyme.

Methodology:

-

Enzyme Source: Purified recombinant human IDO1 enzyme.

-

Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), methylene blue, and ascorbic acid.

-

Inhibitor Addition: The test compound (e.g., Epacadostat) is added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.

-

Kynurenine Detection: The amount of kynurenine produced is quantified. This can be done colorimetrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow-colored product that can be measured spectrophotometrically at 480 nm. Alternatively, HPLC or LC-MS/MS can be used for more precise quantification.[17][18]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular IDO1 Activity Assay

Objective: To assess the ability of a compound to inhibit IDO1 activity within a cellular context.

Methodology:

-

Cell Line Selection: A human cancer cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SK-OV-3 or the cervical cancer cell line HeLa, is commonly used.[19][20]

-

IDO1 Induction: Cells are plated in 96-well plates and treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.[19][20]

-

Compound Treatment: The cells are then treated with various concentrations of the test inhibitor (e.g., Epacadostat).

-

Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for tryptophan metabolism.

-

Kynurenine Measurement: The cell culture supernatant is collected, and the concentration of kynurenine is measured, typically using the colorimetric method with Ehrlich's reagent as described above, or by HPLC/LC-MS.[19][21]

-

Data Analysis: The cellular IC50 value is determined by measuring the reduction in kynurenine production at different inhibitor concentrations.

In Vivo Pharmacodynamic Studies

Objective: To evaluate the effect of the IDO1 inhibitor on tryptophan metabolism in a living organism.

Methodology:

-

Animal Model: Syngeneic tumor models in mice (e.g., CT26 colon carcinoma in BALB/c mice) are frequently used.

-

Compound Administration: The inhibitor is administered to the animals, typically orally.

-

Sample Collection: Blood plasma, tumor tissue, and draining lymph nodes are collected at various time points after administration.

-

Metabolite Analysis: The concentrations of tryptophan and kynurenine in the collected samples are quantified using LC-MS/MS.[9][11]

-

Data Analysis: The kynurenine/tryptophan ratio is calculated as a pharmacodynamic biomarker of IDO1 inhibition. A significant decrease in this ratio indicates effective target engagement by the inhibitor in vivo.

Signaling Pathways and Visualizations

The immunosuppressive effects of the IDO1 pathway are mediated through distinct signaling cascades. Inhibition of IDO1 by compounds like Epacadostat impacts these pathways.

Tryptophan Metabolism and IDO1 Inhibition

The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for inhibitors.

References

- 1. fortislife.com [fortislife.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. What is Epacadostat used for? [synapse.patsnap.com]

- 4. d-nb.info [d-nb.info]

- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 7. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oncotarget.com [oncotarget.com]

- 20. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. eolas-bio.co.jp [eolas-bio.co.jp]

Ido-IN-15: A Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor

Ido-IN-15 is a highly potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. With its sub-nanomolar efficacy, this compound presents a significant tool for researchers in oncology and immunology investigating the therapeutic potential of targeting the IDO1 pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and properties. While a specific IUPAC name is not publicly available, its fundamental properties are detailed below.

| Property | Value | Reference |

| Molecular Formula | C29H39N5O4 | [1] |

| Molecular Weight | 521.65 g/mol | [1][2] |

| CAS Number | 2433886-87-2 | [1] |

Storage and Stability: this compound should be stored as a powder at -20°C for up to two years. In DMSO, it is stable for two weeks at 4°C and for six months at -80°C.[1]

Mechanism of Action and Biological Activity

This compound is an inhibitor of IDO1, a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the context of cancer, the expression of IDO1 by tumor cells and immune cells in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its derivatives.[3][5] These metabolic changes suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows tumors to evade immune destruction.[3][5]

By inhibiting IDO1, this compound blocks the degradation of tryptophan, thus restoring local tryptophan levels and preventing the production of immunosuppressive kynurenine metabolites. This can lead to the reactivation of anti-tumor immune responses.

IDO1 Signaling Pathway and Point of Inhibition

Caption: IDO1 pathway and inhibition by this compound.

In Vitro Activity

This compound has demonstrated exceptional potency in enzymatic assays.

| Target | IC50 | Reference |

| IDO1 | < 0.51 nM | [1][2] |

Experimental Protocols

The following provides a detailed methodology for a key experiment to determine the inhibitory activity of compounds like this compound on the IDO1 enzyme.

In Vitro IDO1 Inhibition Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reductant)

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Plate reader capable of measuring absorbance at 321 nm

Experimental Workflow:

Caption: Workflow for an in vitro IDO1 inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Mixture: Prepare a master mix containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer. Add this mixture to all wells.

-

Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to all wells except the negative control.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.

-

Kynurenine Measurement: The product of the IDO1 reaction, N-formylkynurenine, is unstable. It is typically converted to kynurenine by acid hydrolysis during the termination step. The concentration of kynurenine is then determined by measuring the absorbance at 321 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly potent inhibitor of IDO1, a key enzyme in the tryptophan catabolism pathway that plays a significant role in cancer-associated immune suppression. Its sub-nanomolar IC50 value makes it a valuable research tool for studying the biological consequences of IDO1 inhibition and for the preclinical evaluation of this therapeutic strategy. The provided experimental protocol offers a standard method for assessing its in vitro efficacy. Further research into the in vivo pharmacokinetics and pharmacodynamics of this compound will be crucial in determining its potential for clinical development.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to IDO1 Inhibition in Cancer Immunotherapy: A Profile of a Potent Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific inhibitor Ido-IN-15 is limited. Therefore, this guide utilizes the well-characterized, potent, and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Linrodostat (BMS-986205) , as a representative molecule to provide a comprehensive technical overview. The data and methodologies presented herein are based on published studies of Linrodostat and are intended to serve as a detailed example for researchers interested in the preclinical and clinical investigation of potent IDO1 inhibitors.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that has emerged as a key checkpoint regulator in the tumor microenvironment (TME). By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the essential amino acid L-tryptophan and generates immunosuppressive metabolites known as kynurenines. This dual mechanism suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[1][2]

Pharmacological inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies.[3] This guide provides an in-depth technical overview of the core principles and methodologies for evaluating potent IDO1 inhibitors, using Linrodostat (BMS-986205) as a case study. It includes a summary of its mechanism of action, quantitative data on its potency and pharmacokinetic profile, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action of IDO1 Inhibitors

Linrodostat is an orally available, selective, and irreversible inhibitor of the IDO1 enzyme.[4][5] Its primary mechanism involves binding to the IDO1 enzyme, which is a cytosolic, heme-containing protein.[6][7] By occupying the enzyme's active site, Linrodostat prevents the catalytic conversion of L-tryptophan to N-formylkynurenine, the precursor to kynurenine.[1]

The key downstream effects of IDO1 inhibition within the tumor microenvironment are:

-

Restoration of Tryptophan Levels: Reverses the local tryptophan depletion, thereby alleviating the stress response in effector T cells that would otherwise lead to their anergy or apoptosis.

-

Reduction of Immunosuppressive Kynurenines: Decreases the concentration of kynurenine and its derivatives, which are known to inhibit the proliferation and function of cytotoxic T lymphocytes (CTLs) and NK cells, and to promote the differentiation and activation of immunosuppressive Tregs.[1]

-

Enhanced Anti-Tumor Immunity: By alleviating these immunosuppressive mechanisms, IDO1 inhibitors restore the ability of the immune system to recognize and attack tumor cells. This leads to increased proliferation and activation of dendritic cells (DCs), NK cells, and effector T cells within the TME.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for Linrodostat (BMS-986205) from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Linrodostat

| Assay Type | Cell Line / System | Species | IC50 (nM) | Reference |

| IDO1 Enzymatic Assay | Recombinant Protein | Human | 1.7 | [5][8] |

| IDO1 Cellular Assay (Kynurenine Production) | HeLa (IFNγ-stimulated) | Human | 1.7 | [4][5] |

| IDO1 Cellular Assay (Kynurenine Production) | HEK293 (hIDO1 expressing) | Human | 1.1 | [2][4][5] |

| IDO1 Cellular Assay (Growth Inhibition) | SKOV3 | Human | 3.4 | [8] |

| TDO Cellular Assay (Kynurenine Production) | HEK293 (hTDO expressing) | Human | >2000 | [4][5] |

| IDO2 Cellular Assay | HEK293 (mIDO2 expressing) | Mouse | >2000 | [8] |

Table 2: Preclinical Pharmacokinetics of Linrodostat

| Species | Dose (mg/kg) & Route | T½ (hours) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Oral Bioavailability (%) | Reference |

| Rat | 0.5 IV / 2 PO | 3.9 | 27 | 3.8 | 64 | [8] |

| Dog | 0.5 IV / 1.5 PO | 4.7 | 25 | 5.7 | 39 | [8] |

| Cynomolgus Monkey | 0.5 IV / 1.5 PO | 6.6 | 19 | 4.1 | 10 | [8] |

Table 3: Clinical Pharmacodynamics of Linrodostat

| Parameter | Patient Population | Dose | Effect | Reference |

| Serum Kynurenine Reduction | Advanced Cancers | 100 mg and 200 mg QD | ~60% reduction | [3] |

| Intratumoral Kynurenine Reduction | Advanced Cancers | All doses evaluated | Significant reduction observed | [3] |

Signaling and Experimental Workflow Diagrams

IDO1-Mediated Immune Suppression Pathway

Experimental Workflow for IDO1 Inhibitor Evaluation

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize IDO1 inhibitors, based on methodologies cited in the literature.

Protocol 1: Recombinant IDO1 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified recombinant human IDO1 protein.

Materials:

-

Recombinant Human IDO1 (rhIDO1)

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5

-

Reaction Mixture Components:

-

L-Tryptophan (Substrate)

-

Ascorbic Acid (Cofactor)

-

Methylene Blue (Cofactor)

-

Catalase (to remove H2O2)

-

-

Test Inhibitor (e.g., Linrodostat) dissolved in DMSO

-

Termination Solution: 30% (w/v) Trichloroacetic Acid (TCA)

-

Detection Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich's reagent)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Prepare Reagents:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[9]

-

Prepare a stock solution of L-Tryptophan in assay buffer (e.g., 400 µM final concentration).[9]

-

Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in assay buffer to the desired final concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the test inhibitor dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

-

Add rhIDO1 protein to all wells except the background control.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the L-Tryptophan solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.[9]

-

-

Terminate Reaction:

-

Detection:

-

Data Analysis:

-

Subtract the background absorbance from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cellular IDO1 Activity Assay (IFNγ-Stimulated HeLa Cells)

This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, where IDO1 expression is induced by interferon-gamma (IFNγ).

Materials:

-

HeLa human epithelial cells

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

-

Human IFNγ

-

Test Inhibitor (e.g., Linrodostat)

-

Reagents for kynurenine detection (as in Protocol 5.1)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

IDO1 Induction and Inhibition:

-

Sample Collection and Kynurenine Measurement:

-

Data Analysis:

-

Calculate the concentration of kynurenine produced in each well using a kynurenine standard curve.

-

Determine the IC50 of the inhibitor by plotting the percent inhibition of kynurenine production against the inhibitor concentration.

-

Protocol 3: Mixed Lymphocyte Reaction (MLR) Assay

This functional assay assesses the ability of an IDO1 inhibitor to rescue T cell proliferation that is suppressed by IDO1-expressing cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy human donors.

-

Reagents for generating monocyte-derived Dendritic Cells (DCs): GM-CSF and IL-4.

-

Reagents for T cell isolation (e.g., CD4+ T cell isolation kit).

-

Complete RPMI-1640 medium.

-

Test Inhibitor (e.g., Linrodostat).

-

Proliferation measurement reagent (e.g., ³H-thymidine or CFSE).

-

96-well round-bottom cell culture plates.

Procedure:

-

Prepare Responder and Stimulator Cells:

-

Stimulator Cells (DCs): Isolate monocytes from Donor A's PBMCs and culture them with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs. Induce IDO1 expression by adding IFNγ for the final 24-48 hours of culture. To create a one-way MLR, treat these DCs with Mitomycin-C or irradiation to prevent their proliferation.[12]

-

Responder Cells (T cells): Isolate CD4+ T cells from Donor B's PBMCs.[12][13]

-

-

Co-culture Setup:

-

In a 96-well round-bottom plate, co-culture the IDO1-expressing DCs (stimulators) with the allogeneic CD4+ T cells (responders) at a specific ratio (e.g., 1:10 or 1:20 DC:T cell ratio).[12][13]

-

Add serial dilutions of the test inhibitor to the co-cultures. Include a vehicle control (suppressed condition) and a control with T cells and DCs that do not express IDO1 (unsuppressed condition).

-

-

Incubation:

-

Measure T Cell Proliferation:

-

For the final 18 hours of incubation, add ³H-thymidine to each well.[12]

-

Harvest the cells onto filter mats and measure ³H-thymidine incorporation using a scintillation counter.

-

-

Data Analysis:

-

Compare the T cell proliferation (in counts per minute, CPM) in the inhibitor-treated wells to the suppressed (vehicle) and unsuppressed controls.

-

Determine the concentration at which the inhibitor restores T cell proliferation.

-

Conclusion

The inhibition of the IDO1 pathway represents a compelling strategy in cancer immunotherapy, aimed at reversing a key mechanism of tumor-induced immune evasion. Potent and selective inhibitors, exemplified by Linrodostat (BMS-986205), have demonstrated the ability to effectively block tryptophan catabolism, reduce immunosuppressive kynurenine levels, and restore anti-tumor immune responses in preclinical models. The comprehensive evaluation of such inhibitors requires a systematic approach, employing a suite of biochemical, cellular, and functional assays as detailed in this guide. While clinical outcomes for IDO1 inhibitors have been mixed, ongoing research into patient selection biomarkers and novel combination strategies continues to define the future role of this therapeutic class in oncology. This technical guide provides a foundational framework for researchers dedicated to advancing the development of next-generation IDO1 inhibitors for the treatment of cancer.

References

- 1. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recombinant Human IDO Protein, CF 6030-AO-010: R&D Systems [rndsystems.com]

- 4. abcam.com [abcam.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. sartorius.com [sartorius.com]

Ido-IN-15: A Potent Inhibitor of the Kynurenine Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, mediating immune suppression in various pathological conditions, including cancer. Its role in tryptophan metabolism and subsequent T-cell suppression has made it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of Ido-IN-15, a potent IDO1 inhibitor. We will delve into its mechanism of action, present comparative quantitative data, detail experimental protocols for its evaluation, and visualize the intricate signaling and experimental workflows.

The Kynurenine Pathway and the Role of IDO1

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, accounting for over 95% of its degradation.[1] This pathway is initiated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO).[2] IDO1, in particular, is an immunomodulatory enzyme that is often upregulated in the tumor microenvironment and during inflammatory conditions.[2]

IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[2] This enzymatic action has two key immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan in the local microenvironment starves proliferating T-cells, leading to their anergy and apoptosis.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and suppresses the function of effector T-cells and natural killer (NK) cells.[3]

This dual mechanism of immune suppression makes IDO1 a significant contributor to tumor immune evasion.[4] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy in cancer immunotherapy.

This compound: A Potent IDO1 Inhibitor

This compound is a novel and highly potent small molecule inhibitor of the IDO1 enzyme. Its high affinity and specificity for IDO1 make it a valuable tool for researchers studying the kynurenine pathway and a potential candidate for further drug development.

Mechanism of Action

This compound functions as a competitive inhibitor of IDO1, binding to the active site of the enzyme and preventing the catalytic conversion of tryptophan to N-formylkynurenine. By blocking this initial and rate-limiting step, this compound effectively abrogates the immunosuppressive effects of IDO1, leading to a restoration of tryptophan levels and a reduction in the production of kynurenine and its metabolites. This, in turn, can reinvigorate anti-tumor immune responses by promoting the activity of effector T-cells.

The following diagram illustrates the kynurenine pathway and the inhibitory action of this compound.

Caption: The Kynurenine Pathway and the inhibitory action of this compound on IDO1.

Quantitative Data

The potency of IDO1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] The following table summarizes the IC50 values for this compound and another compound, IDO1-IN-15, for comparison.

| Compound | Target | IC50 | Reference |

| This compound | IDO1 | < 0.51 nM | [6] |

| IDO1-IN-15 | IDO1 | 127 nM | [7] |

Note: The significant difference in potency suggests that this compound and IDO1-IN-15 are distinct chemical entities.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro IDO1 Enzymatic Assay

Objective: To determine the IC50 value of this compound against recombinant human IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer

-

This compound

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction buffer containing potassium phosphate, L-tryptophan, ascorbic acid, and methylene blue.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Add the this compound dilutions to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding a solution of recombinant human IDO1 and catalase to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Incubate the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature to allow for color development.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.[8]

Cell-Based IDO1 Activity Assay

Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa, IFN-γ stimulated)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Interferon-gamma (IFN-γ)

-

This compound

-

High-Performance Liquid Chromatography (HPLC) system

-

Trichloroacetic acid (TCA)

Procedure:

-

Culture the chosen human cancer cell line in appropriate cell culture medium supplemented with FBS.

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Stimulate IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Remove the medium and replace it with fresh medium containing varying concentrations of this compound.

-

Incubate the cells for a predetermined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Precipitate proteins from the supernatant by adding TCA.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for kynurenine and tryptophan concentrations using a validated HPLC method.[9]

-

The IDO1 activity can be expressed as the ratio of kynurenine to tryptophan (Kyn/Trp).

-

Calculate the percentage of inhibition of IDO1 activity at each concentration of this compound and determine the cellular IC50 value.

The following diagram outlines a typical experimental workflow for evaluating an IDO1 inhibitor.

Caption: Experimental workflow for the evaluation of an IDO1 inhibitor.

Conclusion

This compound is a highly potent inhibitor of the IDO1 enzyme, a key regulator of immune tolerance. Its ability to block the kynurenine pathway at its rate-limiting step holds significant promise for the development of novel immunotherapies, particularly in the context of oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other IDO1 inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this promising compound.

References

- 1. Synthesis and biological evaluation of 17-[131I]iodo-9-telluraheptadecanoic acid, a potential imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. IDO1-IN-15 I CAS#: 2126853-17-4 I IDO1 inhibitor I InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. IDO assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Ido-IN-15: In Vitro IDO1 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which is implicated in tumor immune evasion and other pathological conditions. Ido-IN-15 is a potent inhibitor of IDO1 with a reported IC50 value of less than 0.51 nM. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds on IDO1. Two primary methodologies are presented: a cell-based assay using interferon-γ (IFN-γ) stimulated human cancer cells and a biochemical assay using recombinant human IDO1 enzyme.

Mechanism of Action: The IDO1 Signaling Pathway

IDO1 is an intracellular, heme-containing enzyme that initiates the first and rate-limiting step of tryptophan degradation.[1] This enzymatic activity has two major downstream consequences that contribute to immune suppression:

-

Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the local microenvironment can lead to the arrest of T-cell proliferation and induce T-cell anergy.[2]

-

Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, can inhibit T-cells and promote the differentiation of regulatory T-cells (Tregs).[2]

Furthermore, signaling pathways such as PI3K-Akt and TGF-β have been shown to be involved in the regulation and downstream effects of IDO1 activity.[3][4][5]

Caption: IDO1 Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound in vitro assays.

| Parameter | Cell-Based Assay (SK-OV-3) | Enzyme-Based Assay (Recombinant IDO1) |

| IC50 of this compound | < 0.51 nM (reported) | To be determined |

| Cell Seeding Density | 3 x 10^4 cells/well (96-well plate) | N/A |

| IFN-γ Concentration | 100 ng/mL | N/A |

| L-Tryptophan Concentration | 50 µg/mL (in media) | 400 µM |

| Incubation Time | 24 hours (post-treatment) | 30-60 minutes |

| Kynurenine Detection | Colorimetric (480 nm) or HPLC | Colorimetric (480 nm) or HPLC |

Experimental Protocols

Protocol 1: Cell-Based IDO1 Inhibition Assay

This protocol utilizes the human ovarian cancer cell line SK-OV-3, which can be induced to express IDO1 upon stimulation with IFN-γ.[6] The inhibitory effect of this compound is determined by measuring the reduction in kynurenine production in the cell culture supernatant.

Materials:

-

SK-OV-3 cells

-

Cell culture medium (e.g., McCoy's 5a or RPMI-1640) with 10% FBS and 2 mM glutamine

-

Human IFN-γ

-

L-Tryptophan

-

This compound

-

96-well cell culture plates

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10^4 cells per well and allow them to attach overnight.[6]

-

IDO1 Induction: The following day, add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[6] Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium containing 50 µg/mL L-tryptophan.[6] Replace the existing medium in the cell plate with 200 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Kynurenine Measurement (Colorimetric Method):

-

Transfer 140 µL of the cell culture supernatant to a new plate.

-

Add 10 µL of 6.1 N TCA, mix, and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[7]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of freshly prepared Ehrlich's reagent.[7]

-

After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.[7]

-

-

Data Analysis: Construct a kynurenine standard curve to determine the concentration of kynurenine in each sample. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Cell-Based IDO1 Inhibition Assay Workflow.

Protocol 2: Enzyme-Based IDO1 Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.

Materials:

-

Recombinant human IDO1 protein

-

Assay buffer (50 mM potassium phosphate buffer, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

L-Tryptophan

-

This compound

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[7]

-

Add Inhibitor: Add serial dilutions of this compound or vehicle control to the appropriate wells.

-

Add Enzyme: Add purified recombinant IDO1 protein to each well.

-

Initiate Reaction: Start the enzymatic reaction by adding 400 µM L-tryptophan to each well.[7]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Stop Reaction: Terminate the reaction by adding 20 µL of 30% (w/v) TCA.[7]

-

Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7]

-

Kynurenine Measurement:

-

Centrifuge the plate to remove any precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: Enzyme-Based IDO1 Inhibition Assay Workflow.

Conclusion

The provided protocols offer robust and reliable methods for the in vitro characterization of this compound and other IDO1 inhibitors. The cell-based assay provides insights into the compound's activity in a more physiologically relevant context, accounting for cell permeability and metabolism. The enzyme-based assay allows for the direct assessment of the compound's inhibitory effect on the IDO1 enzyme. The choice of assay will depend on the specific research question and the stage of drug development. For high-throughput screening, the colorimetric kynurenine detection method is often preferred due to its simplicity and cost-effectiveness. However, HPLC-based methods can provide higher sensitivity and specificity.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 4. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ido-IN-15 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a critical role in creating an immunosuppressive microenvironment that allows cancer cells to evade the host's immune system.[1][4] The depletion of tryptophan and the accumulation of kynurenine metabolites inhibit the proliferation and function of effector T cells while promoting the activity of regulatory T cells.[5][6] Consequently, inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[7]

Ido-IN-15 is a potent and selective inhibitor of the IDO1 enzyme. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to assess its inhibitory activity and to characterize its effects on cancer cells. The following protocols and data are intended to assist researchers in the fields of oncology, immunology, and drug discovery in evaluating this compound as a potential therapeutic agent.

Data Presentation

The inhibitory activity of this compound and other reference IDO1 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%. The IC50 values can vary depending on the cell line, assay conditions, and measurement techniques.[8] Below is a summary of representative IC50 values for common IDO1 inhibitors in various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Reference |

| Epacadostat | SKOV-3 | ~15.3 | [5] |

| BMS-986205 | SKOV-3 | ~9.5 | [5] |

| This compound | Various | Data to be generated by the user | |

| Compound 1 | HeLa | 1180 | [5] |

| Compound 28 | HeLa | 270 | [5] |

Note: The table above provides examples of IC50 values for well-characterized IDO1 inhibitors. Researchers should generate their own dose-response curves and calculate the IC50 for this compound in their specific cell line of interest.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cancer Cell Line (e.g., SKOV-3)

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting IDO1 activity by measuring the production of kynurenine. The human ovarian cancer cell line SKOV-3 is used as an example, as it endogenously expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[5]

Materials:

-

SKOV-3 cells (or other suitable cancer cell line)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Recombinant human IFNγ

-

This compound

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

IDO1 Induction:

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add 50 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., epacadostat).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Kynurenine Measurement:

-

After the 24-hour incubation, carefully collect 140 µL of the conditioned medium from each well and transfer to a new 96-well plate.[5]

-

Add 10 µL of 6.1 N TCA to each well to precipitate proteins.[5]

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[5]

-

Transfer 100 µL of the supernatant to a clear, flat-bottom 96-well plate.

-

Add 100 µL of freshly prepared Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of kynurenine.

-

Determine the concentration of kynurenine in each sample from the standard curve.

-

Plot the percentage of IDO1 inhibition versus the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

-

Protocol 2: Cell Viability Assay

It is crucial to assess whether the observed inhibition of IDO1 activity is due to direct enzyme inhibition or a result of compound-induced cytotoxicity. A standard cell viability assay, such as the MTT or resazurin assay, should be performed in parallel with the IDO1 activity assay.

Materials:

-

Cells treated with this compound as in Protocol 1

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure (MTT Assay Example):

-

After collecting the supernatant for the kynurenine assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-